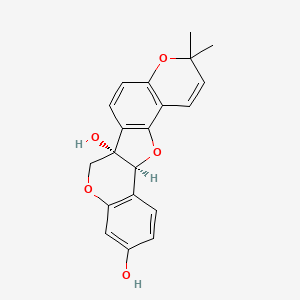

Hydroxyphaseolin

Beschreibung

Eigenschaften

CAS-Nummer |

34144-10-0 |

|---|---|

Molekularformel |

C20H18O5 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol |

InChI |

InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |

InChI-Schlüssel |

LPBAKOAUSJMTEN-AZUAARDMSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |

Isomerische SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@]3(COC5=C4C=CC(=C5)O)O)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |

Synonyme |

6a-hydroxyphaseolin hydroxyphaseolin |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Hydroxyphaseolin exhibits significant pharmacological properties, making it a candidate for therapeutic applications:

- Antioxidant Activity : Hydroxyphaseolin has demonstrated strong antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

- Anticancer Potential : Research indicates that hydroxyphaseolin can inhibit the proliferation of cancer cells. A study found that it effectively reduced tumor growth in animal models, highlighting its potential as an adjunct therapy in cancer treatment .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a contributing factor in various chronic diseases. Its mechanism involves modulating inflammatory pathways, thereby providing therapeutic benefits in conditions like arthritis .

Nutritional Applications

In the realm of food science, hydroxyphaseolin is recognized for its nutritional benefits:

- Nutraceutical Development : Hydroxyphaseolin can be incorporated into functional foods due to its health-promoting properties. It contributes to improved gut health and metabolic functions when included in dietary supplements or fortified foods .

- Food Preservation : The antioxidant properties of hydroxyphaseolin also extend to food preservation. It can be used to enhance the shelf life of perishable products by preventing oxidative degradation .

Agricultural Applications

Hydroxyphaseolin has significant implications in agriculture, particularly in crop improvement and pest management:

- Biopesticide Development : The compound's bioactive nature allows it to be explored as a natural pesticide. Studies have shown that hydroxyphaseolin can deter pests while being safe for beneficial insects, promoting sustainable agricultural practices .

- Soil Health Improvement : Hydroxyphaseolin can enhance soil quality by promoting beneficial microbial activity. This improvement leads to better nutrient availability and plant growth, contributing to higher crop yields .

Data Tables

The following tables summarize key research findings and applications of hydroxyphaseolin:

Case Studies

- Anticancer Efficacy Study : A study published in a peer-reviewed journal evaluated the effects of hydroxyphaseolin on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 2.57 µM, showcasing its potential as a therapeutic agent against liver cancer .

- Nutritional Supplementation Trial : A clinical trial assessed the impact of hydroxyphaseolin-enriched supplements on metabolic syndrome patients. Results showed improved biomarkers related to insulin sensitivity and lipid profiles, suggesting its efficacy as a nutraceutical intervention for metabolic disorders .

- Agricultural Field Trials : Field trials conducted with hydroxyphaseolin-based biopesticides demonstrated a reduction in pest populations by over 30% compared to control plots. Additionally, crop yields increased significantly, supporting its use as a sustainable agricultural practice .

Vorbereitungsmethoden

Key Extraction Protocols

Mechanistic Insights :

- Solvent Selection : Polar aprotic solvents (e.g., methanol, ethanol) enhance extraction efficiency by dissolving hydroxyphaseolin from plant matrices.

- Purification : Column chromatography (e.g., C18 silica gel) removes impurities, while ethyl acetate partitioning isolates the compound from aqueous phases.

Challenges :

- Low Yield : Natural abundance of hydroxyphaseolin in plant tissues limits scalability.

- Contaminants : Co-occurring flavonoids and lipids necessitate rigorous purification.

Biosynthetic Pathways

Hydroxyphaseolin biosynthesis involves enzymatic modification of precursor isoflavones, a process often induced by biotic stress (e.g., pathogen infection).

Enzymatic Steps in Biosynthesis

Regulatory Mechanisms :

- Pathogen-Induced Synthesis : Inoculation with Pseudomonas putida triggers upregulation of genes encoding PAL (phenylalanine ammonia lyase) and ICS (isochorismate synthase), key enzymes in phenylpropanoid biosynthesis.

- Biotic Stress Responses : Red light irradiation enhances disease resistance in soybean sprouts by modulating SA/JA signaling pathways, indirectly promoting hydroxyphaseolin production.

Example Pathway :

- Isoflavone Synthesis : Chalcone synthetase catalyzes the formation of naringenin chalcone from malonyl-CoA and p-coumaroyl-CoA.

- Hydroxylation : Cytochrome P450-dependent hydroxylases introduce hydroxyl groups at the 6a position.

- Prenylation : Prenyltransferases add isoprenyl groups, completing the hydroxyphaseolin structure.

Chemical Synthesis Approaches

While biosynthesis and extraction dominate hydroxyphaseolin production, synthetic methods aim to replicate its structure. Challenges include stereochemical complexity and low yields.

General Synthetic Strategies

Critical Challenges :

- Stereochemical Control : Hydroxyphaseolin’s pentacyclic structure requires precise stereoselective reactions.

- Functional Group Compatibility : Hydroxyl and prenyl groups are sensitive to oxidative conditions, complicating synthesis.

Theoretical Pathways :

- Core Skeleton Assembly : Construct the furofuran dibenzopyran core via Diels-Alder or oxidative coupling.

- Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening to introduce the 6a-hydroxyl group.

- Prenylation : Wittig or Grignard reactions to add prenyl groups at defined positions.

Analytical Characterization

Purity and structural confirmation are critical in hydroxyphaseolin studies.

Common Analytical Techniques

Case Study :

In a study on Phaseolus vulgaris, hydroxyphaseolin was isolated using methanol extraction followed by silica gel chromatography. HPLC analysis confirmed a purity >95%, with NMR data matching the reported structure.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applications |

|---|---|---|---|

| Extraction | High purity, cost-effective | Low yield, seasonal availability | Academic research, nutraceuticals |

| Biosynthesis | Sustainable, scalable | Genetically modified crops required | Functional foods, agrochemicals |

| Chemical Synthesis | Flexibility in structural modification | High cost, environmental impact | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Hydroxyphaseolin with high purity, and how can reproducibility be ensured across laboratories?

- Methodological Answer : Synthesis protocols should be validated using standardized techniques such as column chromatography for purification and nuclear magnetic resonance (NMR) for structural confirmation. Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent ratios) and documentation of batch-to-batch variability. Cross-laboratory validation through shared protocols and inter-lab comparisons is critical .

Q. Which analytical techniques are most effective for characterizing Hydroxyphaseolin’s structural and chemical properties?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is optimal for purity assessment. Structural elucidation can be achieved via X-ray crystallography or 2D-NMR. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Ensure instrument calibration and use certified reference materials to minimize errors .

Q. What are the known biological targets or mechanisms of action of Hydroxyphaseolin based on current literature?

- Methodological Answer : Conduct a systematic review using databases like PubMed, Web of Science, and Embase to aggregate findings. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries. Critically appraise studies for bias using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies) and synthesize evidence via meta-analysis where feasible .

Advanced Research Questions

Q. How should researchers address contradictory findings in Hydroxyphaseolin’s efficacy across different in vitro and in vivo models?

- Methodological Answer : Perform a sensitivity analysis to identify variables (e.g., dosage, model organism, assay endpoints) contributing to discrepancies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments. For in vivo studies, standardize animal models (e.g., genetic background, housing conditions) and validate in vitro results using orthogonal assays .

Q. What strategies are recommended for integrating multi-omics data to elucidate Hydroxyphaseolin’s mode of action?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., Gene Ontology enrichment, pathway analysis). Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in target pathways. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in repositories like GEO (Gene Expression Omnibus) .

Q. How can researchers optimize experimental conditions to minimize variability in Hydroxyphaseolin’s bioactivity assays?

- Methodological Answer : Use design-of-experiments (DoE) approaches to identify critical factors (e.g., pH, incubation time). Implement quality control measures such as internal standards and blinded sample processing. For cell-based assays, standardize passage numbers and serum batches. Statistical tools like ANOVA and coefficient of variation (CV) analysis can quantify and mitigate variability .

Methodological Guidelines for Rigorous Research

- Literature Reviews : Prioritize databases with high precision/recall (e.g., PubMed, Web of Science) over Google Scholar for systematic reviews. Use Boolean operators and controlled vocabularies (e.g., MeSH terms) to optimize searches .

- Data Contradiction Analysis : Apply the Cochrane Risk of Bias Tool to assess study limitations. Reconcile conflicting results through subgroup analyses or dose-response evaluations .

- Experimental Design : Align research questions with FINER criteria and document protocols in preregistration platforms (e.g., OSF) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.